Megalomicin C2

Catalog No.
S567746
CAS No.
M.F
C49H86N2O17
M. Wt
975.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Megalomicin C2

Product Name

Megalomicin C2

IUPAC Name

[(2S,3S,4R,6R)-4-acetyloxy-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-2,4-dimethyloxan-3-yl] propanoate

Molecular Formula

C49H86N2O17

Molecular Weight

975.2 g/mol

InChI

InChI=1S/C49H86N2O17/c1-18-34-49(13,59)42(57)26(5)38(54)24(3)22-47(11,68-36-21-33(51(16)17)39(55)29(8)61-36)43(66-46-40(56)32(50(14)15)20-25(4)60-46)27(6)41(28(7)45(58)63-34)65-37-23-48(12,67-31(10)52)44(30(9)62-37)64-35(53)19-2/h24-30,32-34,36-37,39-44,46,55-57,59H,18-23H2,1-17H3/t24-,25-,26+,27+,28-,29+,30+,32+,33-,34-,36+,37+,39+,40-,41+,42-,43-,44+,46+,47-,48-,49-/m1/s1

InChI Key

UAXBWJGWBJFVPK-ADJRBOKUSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)CC)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)CC)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)OC(=O)CC)(C)OC(=O)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O

Description

The exact mass of the compound Megalomicin C2 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Macrolides and lactone polyketides [PK04]. However, this does not mean our product can be used or applied in the same or a similar way.

Megalomicin C2 is a member of the megalomicin family, which are macrolide antibiotics produced by the actinobacterium Micromonospora megalomicea. This compound is characterized by its unique structure, which includes a deoxyamino sugar, specifically α-L-megosamine, attached to the C-6 hydroxyl position of the aglycone backbone. The aglycone of megalomicin C2 shares similarities with erythromycin A and C, but its distinctive sugar moiety contributes to its unique biological properties and therapeutic potential .

Typical of macrolide antibiotics. These include:

  • Acylation Reactions: Megalomicin C2 can participate in acylation reactions, modifying its glycosylation pattern and potentially altering its biological activity.
  • Hydroxylation: Enzymatic hydroxylation can occur at various positions on the aglycone structure, which may influence its pharmacological properties.
  • Glycosylation: The addition of different sugar moieties can be performed through biosynthetic pathways, potentially leading to novel derivatives with enhanced activity or reduced toxicity .

Megalomicin C2 exhibits a broad spectrum of biological activities:

  • Antiparasitic: It has shown effectiveness against various parasitic infections, making it a candidate for treating diseases such as leishmaniasis.
  • Antiviral: Preliminary studies suggest potential antiviral properties, although more research is needed to elucidate these effects.
  • Antibacterial: Like other macrolides, megalomicin C2 demonstrates significant antibacterial activity against a range of Gram-positive bacteria .

The synthesis of megalomicin C2 can be approached through both natural extraction and synthetic methods:

  • Natural Biosynthesis: The compound is predominantly obtained from the fermentation of Micromonospora megalomicea, utilizing specific culture conditions to maximize yield.
  • Genetic Engineering: Advances in genetic manipulation have allowed for the heterologous expression of megalomicin biosynthetic pathways in other bacterial strains, such as Streptomyces lividans and Saccharopolyspora erythraea, leading to increased production and the potential for creating novel analogues with improved therapeutic profiles .

Megalomicin C2 has several promising applications in medicine:

  • Therapeutic Agent: Its broad-spectrum antimicrobial properties make it a candidate for developing new treatments for infections resistant to conventional antibiotics.
  • Research Tool: The compound serves as a valuable tool in pharmacological research, particularly in studies aimed at understanding antibiotic resistance mechanisms and developing new drugs .

Interaction studies involving megalomicin C2 focus on its binding affinities and mechanisms of action. Research indicates that it may interact with ribosomal RNA, inhibiting protein synthesis in bacteria. Additionally, studies have explored its synergy with other antibiotics, which could enhance its efficacy against resistant strains .

Megalomicin C2 shares structural similarities with other macrolides but is distinguished by its unique sugar component. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
Erythromycin AContains a core macrolide structure without megosamineWell-known antibiotic; broader clinical use
Erythromycin CSimilar aglycone structure; lacks deoxyamino sugarUsed primarily for respiratory infections
AzithromycinModified from erythromycin; includes a nitrogen atomExtended half-life; used for various infections
SpiramycinContains a different sugar moietyEffective against some protozoan infections

Megalomicin C2's uniqueness lies in its specific deoxyamino sugar modification and its resultant biological activity profile, which may offer advantages over traditional macrolides in treating certain infections .

XLogP3

4.3

Wikipedia

Megalomicin C2

Use Classification

Polyketides [PK] -> Macrolides and lactone polyketides [PK04]

Dates

Modify: 2024-02-18
Jaret, RS; Mallams, AK; Reimann, H; The megalomicins. Part IV. The structures of megalomicins A, B, C1, and C2, Journal of the Chemical Society, Perkin Transactions 1, 19730, 1374-1388. DOI:10.1039/P19730001374

Explore Compound Types